

Spectroscopic Profile of 2,3,6-Tribromo-4-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Tribromo-4-methylphenol

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Introduction

2,3,6-Tribromo-4-methylphenol is a halogenated phenolic compound with applications in organic synthesis. It serves as an intermediate in the preparation of various chemical structures, including hydroxy benzaldehydes and 2,3,4,5-tetramethoxytoluene.[1] Furthermore, it is a precursor in the development of optical probes for coenzyme Q, utilizing a fluorogenic transformation based on quinone reduction/lactonization reactions.[1] A comprehensive understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and quality control in these applications.

Important Note: Extensive searches for publicly available experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **2,3,6-Tribromo-4-methylphenol** have not yielded specific results. Therefore, this guide will provide an overview of the expected spectroscopic behavior of this compound based on data from structurally related analogs: 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol. The experimental protocols provided are generalized for the analysis of brominated phenols.

Predicted Spectroscopic Data of 2,3,6-Tribromo-4-methylphenol

Based on the principles of NMR and mass spectrometry, the following characteristics would be anticipated for **2,3,6-Tribromo-4-methylphenol**:

- ^1H NMR: The spectrum would be expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the three bromine atoms.
- ^{13}C NMR: The spectrum would display signals for the six aromatic carbons and one methyl carbon. The carbons bearing the bromine atoms would be significantly shifted.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **2,3,6-Tribromo-4-methylphenol** ($\text{C}_7\text{H}_5\text{Br}_3\text{O}$). The isotopic pattern of the molecular ion would be characteristic of a compound containing three bromine atoms.

Spectroscopic Data of Structurally Related Analogs

To provide a reference for the expected spectroscopic values, the following tables summarize the available data for 2-bromo-4-methylphenol and 2,6-dibromo-4-methylphenol.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of Related Phenolic Compounds

Compound	Solvent	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
4-Methylphenol	CDCl_3	7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H)	155.7, 132.2, 130.3, 116.3, 21.4
2-Bromo-4-methylphenol	-	Data not available in a comparable format	Data available but not in a summarized table
2,6-Dibromo-4-methylphenol	-	Data not available in a comparable format	Data not available in a comparable format

Note: Detailed, directly comparable NMR data for the brominated analogs in a tabular format was not available in the initial search results. The data for 4-methylphenol is provided for a baseline comparison.[2]

Table 2: Mass Spectrometry Data of Related Phenolic Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectral Fragments (m/z)
2-Bromo-4-methylphenol	C ₇ H ₇ BrO	187.03	Specific fragmentation data not provided
2,6-Dibromo-4-methylphenol	C ₇ H ₆ Br ₂ O	265.93	Specific fragmentation data not provided
2,4,6-Tribromophenol	C ₆ H ₃ Br ₃ O	330.80	Specific fragmentation data not provided

Note: While the molecular weights are known, detailed fragmentation patterns for these specific compounds are not readily available in the search results. The data for 2,4,6-Tribromophenol is included as a closely related tribrominated phenol.[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of brominated phenols, based on methods reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[\[2\]](#)
- **Data Acquisition:** Spectra are acquired at room temperature. Standard pulse sequences are used for both ¹H and ¹³C NMR.

- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

Mass Spectrometry (MS)

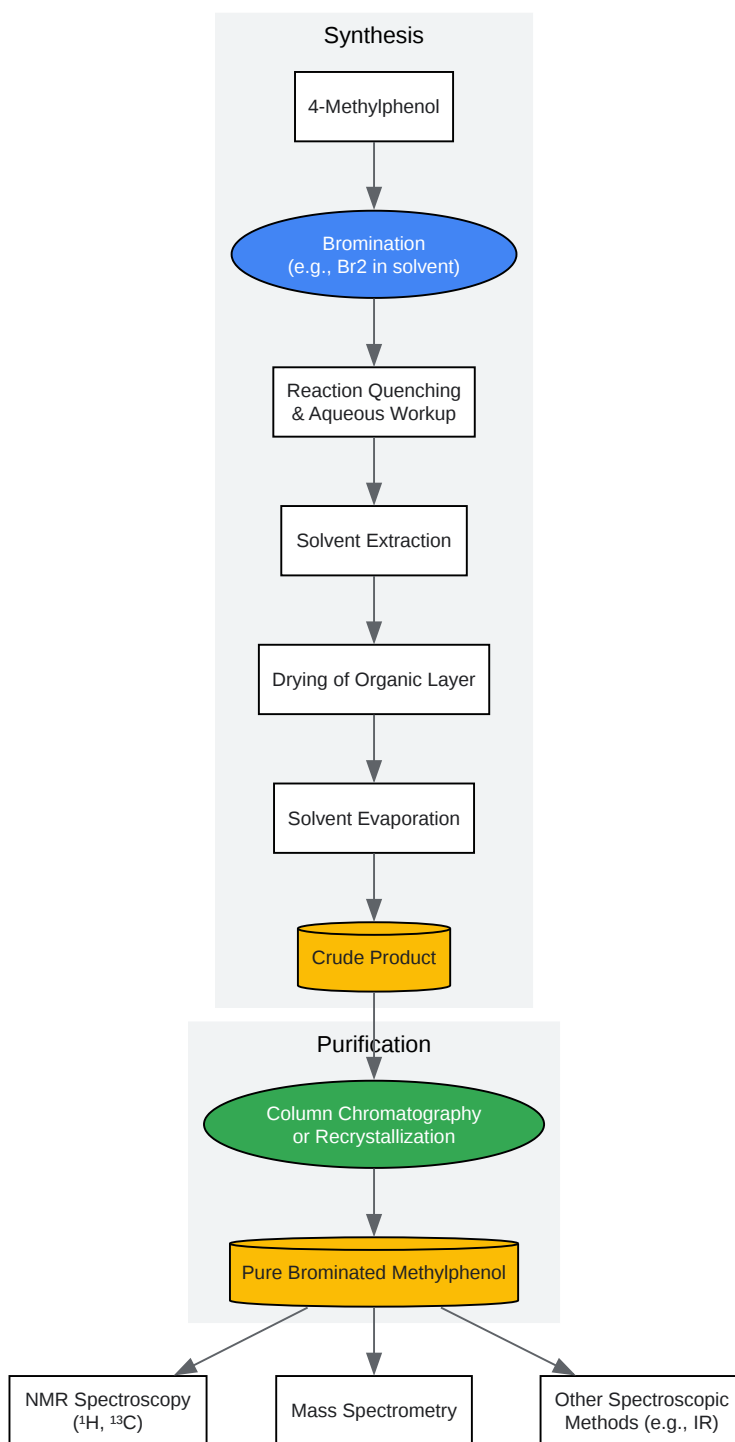
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of phenolic compounds.

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle to create an aerosol of charged droplets.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or other detector records the abundance of the ions at each m/z value, generating a mass spectrum.

Workflow for Synthesis and Characterization

The synthesis of brominated phenols often involves the electrophilic substitution of a phenol with a brominating agent. The following diagram illustrates a general workflow for the synthesis and characterization of a brominated methylphenol.

General Workflow for Synthesis and Characterization of Brominated Methylphenols

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Caption: General workflow for the synthesis and characterization of a brominated methylphenol.

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